molecular formula C12H8N2OS B15097431 Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- CAS No. 106833-38-9

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-

Cat. No.: B15097431
CAS No.: 106833-38-9
M. Wt: 228.27 g/mol
InChI Key: CLWPCLYBXDBPGC-UHFFFAOYSA-N
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Description

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a heterocyclic compound that features both imidazole and thiazole rings. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of methanone, imidazo[2,1-b]thiazol-5-ylphenyl- involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- can be compared with other similar compounds such as:

Conclusion

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery and development.

Biological Activity

Introduction

Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methanone functional group linked to an imidazo[2,1-b]thiazole moiety, influencing its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Synthesis Pathways

Several synthetic pathways exist for creating Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-, allowing for the generation of various analogs with tailored properties. Notable methods include:

  • Condensation Reactions : Combining thiazole and imidazole derivatives.
  • Functional Group Modifications : Altering substituents on the phenyl ring to enhance biological activity.

Antimicrobial Activity

Research indicates that Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- exhibits significant antimicrobial properties against various bacterial strains and fungi. A study highlighted that derivatives of imidazo[2,1-b]thiazole showed effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the H37Rv strain .

Anticancer Activity

The anticancer potential of Methanone, imidazo[2,1-b]thiazol-5-ylphenyl- has been demonstrated through various studies. For instance:

  • Case Study 1 : Compound IT10 (a derivative) displayed an IC50 of 2.32 μM against Mtb and exhibited low toxicity towards normal cell lines (CC50 >128 μM) .
  • Case Study 2 : Another derivative IT06 showed significant activity with an IC50 of 2.03 μM against Mtb .

These findings suggest that modifications to the phenyl moiety can significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl ring influence the biological activity of the compound. For example:

CompoundSubstitutionIC50 (μM)Activity
IT104-Nitro2.32Antitubercular
IT062,4-Dichloro2.03Antitubercular

This table summarizes the impact of different substitutions on the biological efficacy of derivatives.

Studies have explored the mechanism of action for Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-. Molecular docking studies revealed that these compounds interact with specific biological targets such as Pantothenate synthetase in Mtb . This interaction is crucial for understanding how these compounds can be optimized for therapeutic use.

Properties

CAS No.

106833-38-9

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-yl(phenyl)methanone

InChI

InChI=1S/C12H8N2OS/c15-11(9-4-2-1-3-5-9)10-8-13-12-14(10)6-7-16-12/h1-8H

InChI Key

CLWPCLYBXDBPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CS3

Origin of Product

United States

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